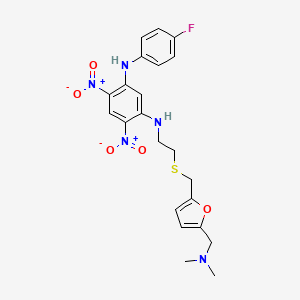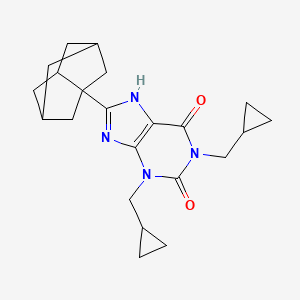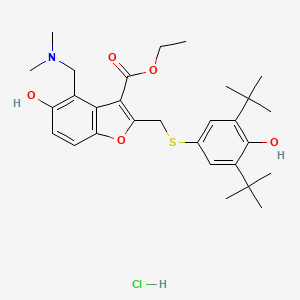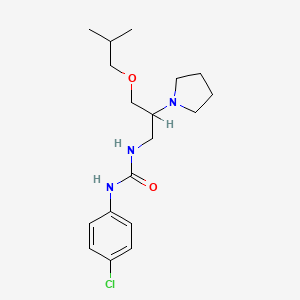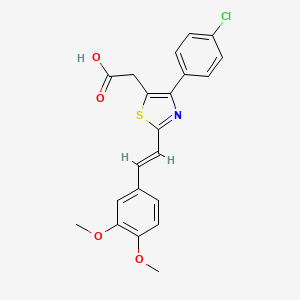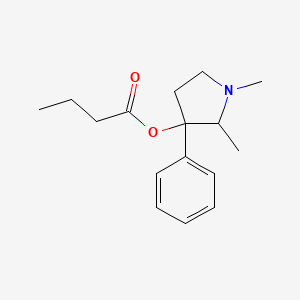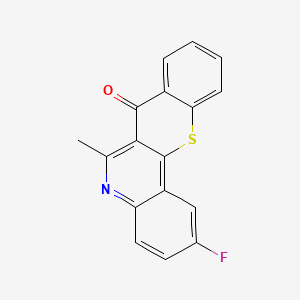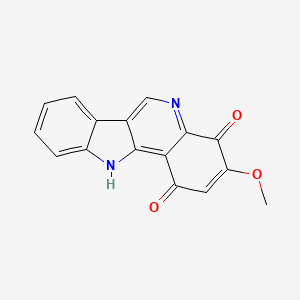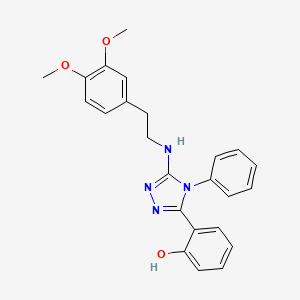
2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol is a complex organic compound that features a triazole ring, a phenol group, and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a cyclization reaction, followed by the introduction of the phenol and dimethoxyphenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the dimethoxyphenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, targeting specific biological pathways or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mecanismo De Acción
The mechanism of action of 2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}pentanenitrile
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
82619-94-1 |
|---|---|
Fórmula molecular |
C24H24N4O3 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2-[5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-phenyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C24H24N4O3/c1-30-21-13-12-17(16-22(21)31-2)14-15-25-24-27-26-23(19-10-6-7-11-20(19)29)28(24)18-8-4-3-5-9-18/h3-13,16,29H,14-15H2,1-2H3,(H,25,27) |
Clave InChI |
DHOAYISPXDASBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


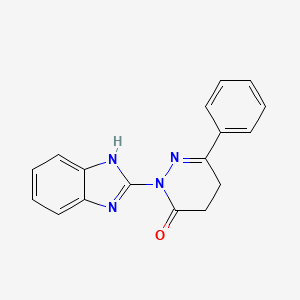
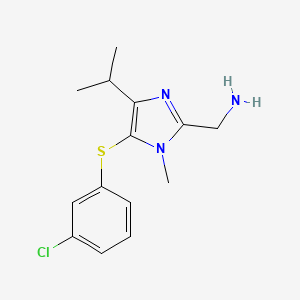
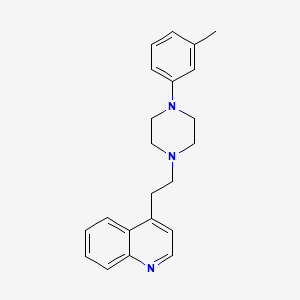
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
